molecular formula C21H19F2N5O B610137 PLX5622 CAS No. 1303420-67-8

PLX5622

Cat. No.: B610137
CAS No.: 1303420-67-8
M. Wt: 395.4 g/mol
InChI Key: NSMOZFXKTHCPTQ-UHFFFAOYSA-N
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Description

PLX5622 is a highly selective and orally active inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). It is known for its ability to penetrate the brain and specifically eliminate microglial cells. This compound has been widely used in scientific research to investigate the biology of central nervous system-resident myeloid populations and their roles in various diseases .

Mechanism of Action

Target of Action

PLX5622, also known as 6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine, primarily targets the Colony Stimulating Factor 1 Receptor (CSF1R) . CSF1R is predominantly expressed on microglia , which are specialized dynamic immune cells in the central nervous system (CNS) that play a crucial role in brain homeostasis and in disease states .

Mode of Action

This compound is a highly selective inhibitor of CSF1R . It acts by reducing microglia-induced synaptic attachment/engulfment and preventing chronic microgliosis . This compound allows for extended and specific elimination of microglia, preceding and during pathology development .

Biochemical Pathways

The inhibition of CSF1R by this compound leads to the depletion of microglia, which in turn affects various biochemical pathways. For instance, it has been found to lead to the downregulation of macrophage-related pathways and mediators of cytokine activity, including Nlrp3 . This suggests that IL-1β, a product of the Nlrp3 inflammasome, could be a candidate insulin secretagogue .

Pharmacokinetics

It is also known to be brain-penetrant , which is crucial for its role in depleting microglia in the CNS.

Result of Action

The action of this compound results in several molecular and cellular effects. It leads to a reduction in microglia-induced synaptic attachment/engulfment and prevents chronic microgliosis . In addition, it has been found to attenuate acute astrogliosis as well as long-term microgliosis and prevent long-term neurocognitive decline after experimental sepsis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a murine model of severe neuroinflammation induced by West Nile virus encephalitis, this compound efficiently depleted both microglia and a sub-population of border-associated macrophages in the CNS . Cessation of this compound treatment was associated with robust repopulation of microglia, rebound bone marrow monopoiesis, and markedly increased inflammatory monocyte infiltration into the cns . This suggests that the environment and timing of this compound administration can significantly influence its efficacy and stability.

Biochemical Analysis

Biochemical Properties

PLX5622 is known for its high selectivity towards the colony-stimulating factor 1 receptor (CSF1R), with an IC50 value of less than 10 nM . This selectivity is over 20 times higher compared to other targets such as KIT and FLT3 . The compound interacts with CSF1R by inhibiting its tyrosine kinase activity, which is crucial for the proliferation, differentiation, and survival of macrophages and microglia . By inhibiting CSF1R, this compound effectively depletes microglia, which are the resident immune cells of the central nervous system .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In the central nervous system, it leads to the sustained and specific elimination of microglia . This depletion of microglia has been shown to prevent the formation of plaques in the parenchymal space in mouse models of Alzheimer’s disease . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CSF1R . For instance, it has been observed to reduce neuroinflammation and improve cognitive functions in sepsis-associated encephalopathy models .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote the survival and proliferation of microglia . The compound binds to the ATP-binding site of CSF1R, leading to its inactivation . This results in the reduction of microglial numbers and the attenuation of neuroinflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. High-dose application of this compound (1200 ppm) for seven days prior to sepsis induction resulted in a significant reduction of microglia by 70-80% . This high-dose treatment also led to fatal outcomes in bacterial sepsis or lipopolysaccharide-induced inflammation due to compromised host immune responses . On the other hand, low-dose this compound (300 ppm) for seven days prior to sepsis induction resulted in a stable microglia reduction of approximately 40% and improved survival rates . These findings highlight the importance of dosage and treatment duration in achieving desired outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound (1200 ppm) have been associated with severe immune suppression and fatal outcomes in sepsis models . Conversely, low doses (300 ppm) have been shown to partially deplete microglia and prevent long-term neurocognitive decline without compromising the immune response . These dosage-dependent effects underscore the need for careful optimization of treatment regimens to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to the colony-stimulating factor 1 receptor (CSF1R) signaling. Inhibition of CSF1R by this compound leads to the depletion of macrophages and microglia, which in turn affects various metabolic processes . For example, CSF1R inhibition has been shown to improve hepatic insulin sensitivity but impair insulin secretion in lean mice . This suggests that this compound can modulate metabolic flux and alter metabolite levels through its effects on immune cell populations .

Transport and Distribution

This compound exhibits favorable pharmacokinetic properties, including low systemic clearance, moderate volume of distribution, and good oral bioavailability (>30%) . The compound has a brain penetration rate of approximately 20%, making it an effective tool for studying microglial dynamics in the central nervous system . In vivo studies have shown that this compound is distributed within various tissues, including the brain, where it exerts its effects on microglia .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it targets microglia . The compound’s activity is facilitated by its ability to cross the blood-brain barrier and accumulate in the brain . Within microglia, this compound inhibits CSF1R signaling, leading to the depletion of these cells . This targeted action is crucial for its effectiveness in modulating neuroinflammatory responses and preventing neurodegenerative processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of PLX5622 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is produced in solid form and is available in various packaging specifications .

Chemical Reactions Analysis

Types of Reactions

PLX5622 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various derivatives with modified functional groups, which can be used for further research and development .

Properties

IUPAC Name

6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOZFXKTHCPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303420-67-8
Record name PLX-5622
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303420678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PLX-5622
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16A8IGR8L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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